molecular formula C14H19Cl2N3O2S B13779355 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride CAS No. 936250-33-8

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride

Katalognummer: B13779355
CAS-Nummer: 936250-33-8
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: MAPDUVRSAWULKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an isoquinoline ring system, a sulfonyl group, and a piperidine moiety. It is often used in research due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps. One common method includes the reaction of isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine in the presence of a suitable base. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures. The reaction conditions are carefully monitored to maintain consistency and reduce impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is unique due to its combination of the isoquinoline, sulfonyl, and piperidine groups. This unique structure contributes to its distinct chemical properties and biological activities, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

936250-33-8

Molekularformel

C14H19Cl2N3O2S

Molekulargewicht

364.3 g/mol

IUPAC-Name

1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H

InChI-Schlüssel

MAPDUVRSAWULKH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.